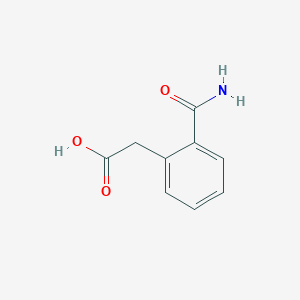

2-(2-Carbamoylphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Carbamoylphenyl)acetic acid” is a chemical compound with the CAS Number: 23362-56-3 . It has a molecular weight of 179.18 and its IUPAC name is [2-(aminocarbonyl)phenyl]acetic acid . It is a useful research chemical .

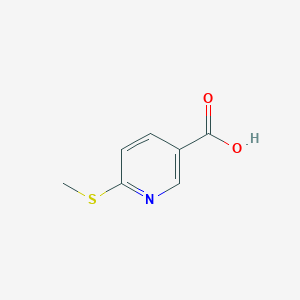

Molecular Structure Analysis

The InChI code for “2-(2-Carbamoylphenyl)acetic acid” is 1S/C9H9NO3/c10-9(13)7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) . This indicates that it is a carboxylic acid consisting of a phenyl group that is attached to a carbamoyl functional group .Physical And Chemical Properties Analysis

“2-(2-Carbamoylphenyl)acetic acid” is a powder at room temperature . It has a melting point of 222-223 degrees Celsius .Scientific Research Applications

Hydrogen Generation from Bio-Oil

Carboxylic acids like 2-(2-Carbamoylphenyl)acetic acid play a significant role in the steam reforming of bio-oil for hydrogen generation. The research on this topic has led to the development of various catalysts, processes, and reactors, contributing to a better understanding of the reforming behavior of bio-oil and similar organics like methanol, ethanol, and acetone (Zhang et al., 2018).

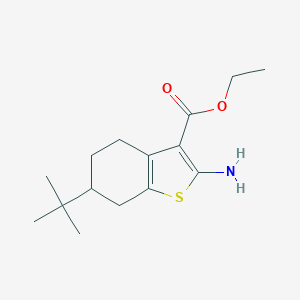

Synthesis and Antimicrobial Evaluation

Novel derivatives of 2-(2-Carbamoylphenyl)acetic acid have been synthesized and evaluated for their antimicrobial activities against various microbial strains. These compounds have shown significant activity, demonstrating the potential of 2-(2-Carbamoylphenyl)acetic acid derivatives in antimicrobial applications (Noolvi et al., 2016).

Photolytic Transformation Studies

The compound's role in the photolytic transformation of diclofenac, a pharmaceutical, and its transformation products in aqueous solutions has been studied. This research contributes to understanding the environmental fate and transformation pathways of pharmaceutical compounds and their derivatives (Eriksson et al., 2010).

Chiral Auxiliary Compound

2-(2-Carbamoylphenyl)acetic acid has potential as a versatile chiral phosphonic auxiliary, useful in the separation of diastereomeric alcohols and amines. This can have implications in chemical synthesis, particularly in creating chiral compounds (Majewska, 2019).

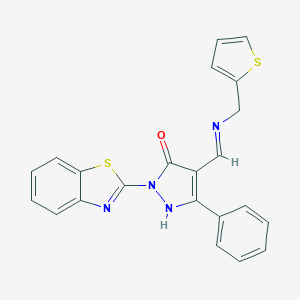

Organic Dyes for DSSCs

Derivatives of 2-(2-Carbamoylphenyl)acetic acid have been used in the synthesis of new organic dyes for dye-sensitized solar cells (DSSCs). These studies demonstrate the compound's role in renewable energy applications, particularly in improving the efficiency of solar cells (Naik et al., 2017).

Biotechnological Applications

Studies on the oxidation of related compounds like 2-phenylethanol by Acetobacter aceti have shown the potential for biotechnological applications in producing valuable chemicals like phenylacetic acid (Gandolfi et al., 2004).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

2-(2-carbamoylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJWJJACBUZDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Carbamoylphenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B494448.png)

![6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B494449.png)

![9,9-dimethyl-6-(3-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B494450.png)

![6-Amino-4-(2,3-dimethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494457.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methoxybenzyl)imino]methyl}-3-phenyl-1H-pyrazol-5-ol](/img/structure/B494462.png)

![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494464.png)

![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B494465.png)

![6-tert-butyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B494469.png)